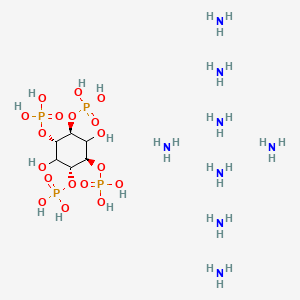

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt, with the empirical formula C6H16O18P4 · xNH3, is an organic compound . It has a molecular weight of 500.08 (free acid basis) .

Molecular Structure Analysis

The molecular structure of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is represented by the SMILES stringN.O[C@H]1C@@H(O)=O)C@H(O)=O)C@@HC@H(O)=O)[C@H]1OP(O)(O)=O . Chemical Reactions Analysis

Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt largely acts as an intermediate, serving as a substrate for inositol-1,3,4,6-tetraphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetraphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate .Physical And Chemical Properties Analysis

The compound has a storage temperature of -20°C . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Regulation of Intracellular Calcium

This compound is a precursor of inositol 1,3,4-trisphosphate and it increases the entry of calcium across the plasma membrane . It is proposed to be a regulator of intracellular calcium by controlling the plasma membrane transport of calcium ions .

Inhibition of Damaging Iron-Catalyzed Redox Reactions

It has been reported to suppress damaging iron-catalyzed redox reactions . This property makes it a potential candidate for research in oxidative stress-related conditions.

Inositols Depletion and Resistance

Inositols, including myo-Inositol, are involved in several biochemical and metabolic functions in different organs and tissues . Alterations in the mechanisms that regulate cellular and tissue homeostasis of myo-Ins levels can lead to a reduction of inositols levels, exposing patients to several pathological conditions .

Therapeutic Strategies for Inositols Depletion

A deeper knowledge of the main mechanisms involved in cellular inositols depletion may add new insights for developing tailored therapeutic approaches . This includes shaping the dosages and the route of administration, with the aim to develop efficacious and safe approaches counteracting inositols depletion-induced pathological events .

Role in Metabolic and Hormonal Modulation

Myo-Ins is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . This makes it a potential target for research in endocrine disorders.

Potential Therapeutic Benefits in Animal Models

Several inhibitors of IP6K have been developed and have demonstrated therapeutic benefits in animal models, such as lowering body weight, reducing blood glucose, and attenuating myocardial injury .

作用機序

Target of Action

The primary target of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the Inositol (1,4,5)P3 receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt interacts with its target by stimulating the mobilization of intracellular calcium . It is suggested that this compound may recognize and exhibit its calcium-releasing activity through the Inositol (1,4,5)P3 receptor .

Biochemical Pathways

This compound largely acts as an intermediate in the biochemical pathway. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetrakisphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate . These inositol pentaphosphates can be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, or phytic acid, which serves diverse roles in eukaryotic tissues .

Result of Action

The result of the action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the release of intracellular calcium . This release of calcium can have various effects depending on the cell type and the physiological context.

Action Environment

The action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is influenced by the intracellular environment. For example, it is described to accumulate in angiotensin II-stimulated cells

Safety and Hazards

While specific safety and hazards information for this compound was not found in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

特性

IUPAC Name |

azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJQGWXFJWPHKE-NBMJPRJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H40N8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B588641.png)

![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)

![O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B588657.png)